Selective Cytotoxicity Profile Against Melanoma and Leukemia Cell Lines vs. Broad-Spectrum Analogs
Compound 10a shows a selective, moderate growth inhibition profile rather than broad potency. In a single-dose (10 μM) NCI 60-cell-line screen, it achieved a Growth Percent (GP) of 55.94% on the melanoma SK-MEL-5 line and 59.59% on the leukemia RPMI-8226 line [1]. This contrasts with the series' most potent compounds, 10d and 10h, which demonstrated high activity across multiple cancer types and achieved mean-graph midpoint GI50 values of -4.52 and -4.12, respectively, in subsequent five-dose testing [1]. This selectivity makes 10a a distinct chemical probe compared to the broader-acting 10d or 10h.
| Evidence Dimension | Growth inhibition at 10 μM (GP %) on specific NCI60 cell lines vs. broader potency (GI50) of top-tier analogs |
|---|---|
| Target Compound Data | GP = 55.94% (SK-MEL-5); GP = 59.59% (RPMI-8226) |
| Comparator Or Baseline | Compound 10d (GI50 MG_MID = -4.52) and Compound 10h (GI50 MG_MID = -4.12); Compound 10i (GP = 56.31% on SK-MEL-5, GP = 60.93% on RPMI-8226) |
| Quantified Difference | 10a and 10i show similar selective activity on these lines, while 10d/10h are several orders of magnitude more potent and broadly active in a different assay metric. |
| Conditions | NCI60 one-dose screen (10 μM) and five-dose screen (100, 10, 1, 0.1, 0.01 μM) |
Why This Matters
This differentiation identifies 10a as a tool for investigating selective vulnerabilities in melanoma and leukemia contexts, rather than as a broad-cytotoxic agent, guiding its selection for specific mechanistic studies.
- [1] Pokhodylo, N. T., Shyyka, O. Y., Matiychuk, V. S., & Obushak, M. D. (2014). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Medicinal Chemistry Research, 23, 2426–2438. View Source
